molecular formula C10H14Cl2O B14579819 (1S,6S)-8,8-dichloro-5,5-dimethylbicyclo[4.2.0]octan-7-one CAS No. 61286-83-7

(1S,6S)-8,8-dichloro-5,5-dimethylbicyclo[4.2.0]octan-7-one

Cat. No.: B14579819
CAS No.: 61286-83-7
M. Wt: 221.12 g/mol
InChI Key: OJSRVYNZPNYDFK-NKWVEPMBSA-N
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Description

(1S,6S)-8,8-dichloro-5,5-dimethylbicyclo[420]octan-7-one is a bicyclic organic compound characterized by its unique structure, which includes two chlorine atoms and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-8,8-dichloro-5,5-dimethylbicyclo[4.2.0]octan-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-8,8-dichloro-5,5-dimethylbicyclo[4.2.0]octan-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of other functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted bicyclic compounds.

Scientific Research Applications

(1S,6S)-8,8-dichloro-5,5-dimethylbicyclo[4.2.0]octan-7-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: Researchers study the biological activity of the compound and its derivatives to understand their potential effects on biological systems.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,6S)-8,8-dichloro-5,5-dimethylbicyclo[4.2.0]octan-7-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,6S)-8,8-dichloro-5,5-dimethylbicyclo[4.2.0]octan-7-one include other bicyclic compounds with different substituents, such as:

  • 8,8-dichloro-5,5-dimethylbicyclo[4.2.0]octan-7-ol
  • 8,8-dichloro-5,5-dimethylbicyclo[4.2.0]octan-7-amine

Uniqueness

The uniqueness of this compound lies in its specific arrangement of chlorine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61286-83-7

Molecular Formula

C10H14Cl2O

Molecular Weight

221.12 g/mol

IUPAC Name

(1S,6S)-8,8-dichloro-5,5-dimethylbicyclo[4.2.0]octan-7-one

InChI

InChI=1S/C10H14Cl2O/c1-9(2)5-3-4-6-7(9)8(13)10(6,11)12/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1

InChI Key

OJSRVYNZPNYDFK-NKWVEPMBSA-N

Isomeric SMILES

CC1(CCC[C@H]2[C@@H]1C(=O)C2(Cl)Cl)C

Canonical SMILES

CC1(CCCC2C1C(=O)C2(Cl)Cl)C

Origin of Product

United States

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